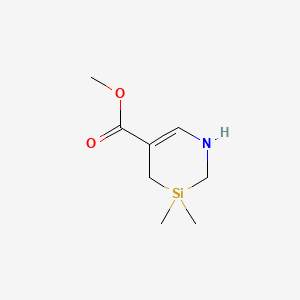
N',N'-diethyl-N-(7-methoxyquinoxalin-5-yl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ethanediamine,n1,n1-diethyl-n2-(7-methoxy-5-quinoxalinyl)- is a complex organic compound that belongs to the class of quinoxaline derivatives This compound is characterized by the presence of a quinoxaline ring substituted with a methoxy group and an ethylenediamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine,n1,n1-diethyl-n2-(7-methoxy-5-quinoxalinyl)- typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring is synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal or its derivatives, under acidic conditions.
Methoxylation: The quinoxaline derivative is then subjected to methoxylation using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group at the desired position.
Introduction of the Ethylenediamine Moiety: The final step involves the reaction of the methoxylated quinoxaline with diethylamine and ethylenediamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1,2-Ethanediamine,n1,n1-diethyl-n2-(7-methoxy-5-quinoxalinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline N-oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the quinoxaline ring to its dihydroquinoxaline form.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
科学的研究の応用
1,2-Ethanediamine,n1,n1-diethyl-n2-(7-methoxy-5-quinoxalinyl)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical reactions.
作用機序
The mechanism of action of 1,2-Ethanediamine,n1,n1-diethyl-n2-(7-methoxy-5-quinoxalinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the quinoxaline ring and the methoxy group enhances its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
1,2-Ethanediamine, N,N-diethyl-: A simpler derivative without the quinoxaline ring.
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Contains additional methyl groups on the ethylenediamine moiety.
1,2-Ethanediamine, N,N-dimethyl-: Lacks the diethyl and quinoxaline substituents.
Uniqueness
1,2-Ethanediamine,n1,n1-diethyl-n2-(7-methoxy-5-quinoxalinyl)- is unique due to the presence of the quinoxaline ring substituted with a methoxy group, which imparts distinct chemical and biological properties
特性
CAS番号 |
7403-77-2 |
|---|---|
分子式 |
C15H22N4O |
分子量 |
274.36 g/mol |
IUPAC名 |
N',N'-diethyl-N-(7-methoxyquinoxalin-5-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C15H22N4O/c1-4-19(5-2)9-8-17-14-11-12(20-3)10-13-15(14)18-7-6-16-13/h6-7,10-11,17H,4-5,8-9H2,1-3H3 |
InChIキー |
JECMEODLNFUQLB-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC1=CC(=CC2=NC=CN=C12)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-[[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]sulfanyl]hexanoate](/img/structure/B14008303.png)
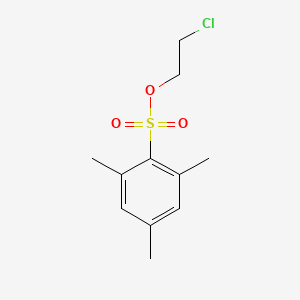
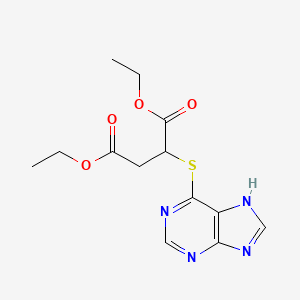

![2-[4-(4,4-Dimethylcyclohexyl)cyclohex-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14008322.png)
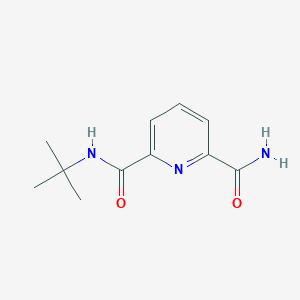
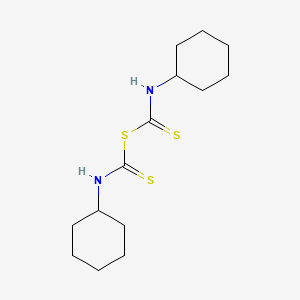
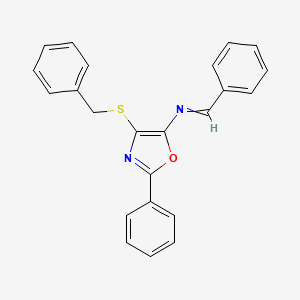
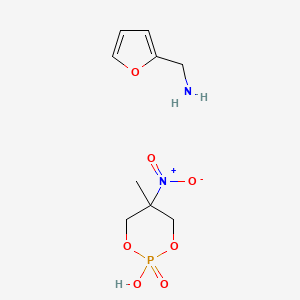
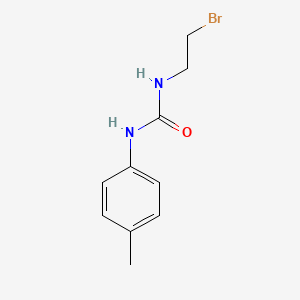
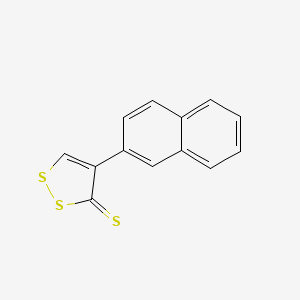
![6-[2-[4-(4-Fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)-3-pyridyl]vinyl]-4-hydroxy-tetrahydropyran-2-one](/img/structure/B14008370.png)
acetate](/img/structure/B14008377.png)
